molecular formula C12H15NO4 B8331894 Ethyl 2-formyl-3-(6-methoxy-3-pyridyl)propionate

Ethyl 2-formyl-3-(6-methoxy-3-pyridyl)propionate

Cat. No. B8331894
M. Wt: 237.25 g/mol
InChI Key: MHHUXKYMQGCHOW-UHFFFAOYSA-N
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Patent
US04255428

Procedure details

Nitroguanidine (4.7 g) was added to a solution of sodium methoxide (prepared from 1.15 g sodium) in methanol (50 ml) and the mixture was boiled under reflux for 45 minutes. Ethyl 2-formyl-3-(6-methoxy-3-pyridyl)propionate (10.7 g) was added and the mixture was refluxed for 34 hours and evaporated to a residue. This residue was dissolved in water and the solution was extracted with chloroform (subsequently discarded). The aqueous solution was adjusted to pH 5 with acetic acid, and the solid which precipitated out was filtered off to give 2-nitroamino-5-(6-methoxy-3-pyridylmethyl)-4-pyrimidone, m.p. 183.5-186°.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([NH:4][C:5]([NH2:7])=[NH:6])([O-:3])=[O:2].C[O-].[Na+].[CH:11]([CH:13]([CH2:19][C:20]1[CH:21]=[N:22][C:23]([O:26][CH3:27])=[CH:24][CH:25]=1)[C:14](OCC)=O)=[O:12]>CO>[N+:1]([NH:4][C:5]1[NH:7][C:11](=[O:12])[C:13]([CH2:19][C:20]2[CH:21]=[N:22][C:23]([O:26][CH3:27])=[CH:24][CH:25]=2)=[CH:14][N:6]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
[N+](=O)([O-])NC(=N)N
Name
Quantity
1.15 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
C(=O)C(C(=O)OCC)CC=1C=NC(=CC1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 34 hours
Duration
34 h
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform (
CUSTOM
Type
CUSTOM
Details
the solid which precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])NC1=NC=C(C(N1)=O)CC=1C=NC(=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.